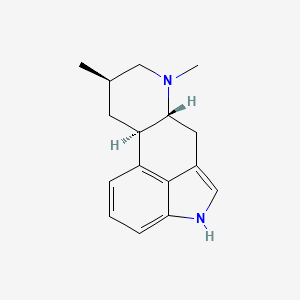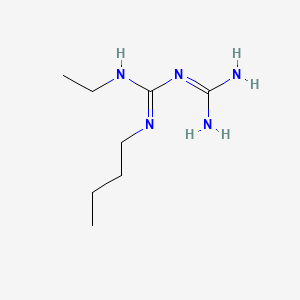
Etoformin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoformin: is a biguanide antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. It is known for its ability to lower blood glucose levels without causing hypoglycemia. This compound is also used off-label for insulin resistance in polycystic ovary syndrome (PCOS) and has been explored for various other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etoformin can be synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide in the presence of water. The reaction typically involves continuous feeding of the reactants and maintaining specific temperature and pressure conditions to ensure optimal yield .
Industrial Production Methods: Industrial production of etformin involves the use of high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection for the determination and validation of the compound in tablet dosage forms. The process includes steps such as direct compression of spray-dried granules containing etformin hydrochloride and cetyl alcohol with hydroxypropyl methylcellulose .
Chemical Reactions Analysis
Types of Reactions: Etoformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of etformin, leading to the formation of different derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various etformin derivatives with modified pharmacological properties .
Scientific Research Applications
Etoformin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on cellular metabolism and insulin sensitivity.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus and PCOS. It is also being explored for its potential in treating cancer, cardiovascular diseases, and aging-related conditions.
Industry: Used in the formulation of pharmaceutical products and as a standard in analytical chemistry .
Mechanism of Action
Etoformin works by decreasing glucose production in the liver, increasing the insulin sensitivity of body tissues, and increasing the secretion of growth differentiation factor 15 (GDF15), which reduces appetite and caloric intake. It acts via both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms, including inhibition of mitochondrial respiration and modulation of mitochondrial glycerophosphate dehydrogenase .
Comparison with Similar Compounds
Phenformin: Another biguanide with similar antihyperglycemic properties but withdrawn due to its risk of lactic acidosis.
Buformin: Similar to etformin but less commonly used due to safety concerns.
Uniqueness of Etoformin: this compound is unique in its ability to lower blood glucose levels without causing significant hypoglycemia. It also has a favorable safety profile and is well-tolerated by most patients.
Properties
CAS No. |
45086-03-1 |
|---|---|
Molecular Formula |
C8H19N5 |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-butyl-1-(diaminomethylidene)-3-ethylguanidine |
InChI |
InChI=1S/C8H19N5/c1-3-5-6-12-8(11-4-2)13-7(9)10/h3-6H2,1-2H3,(H5,9,10,11,12,13) |
InChI Key |
KREZRKULMRIOKR-UHFFFAOYSA-N |
SMILES |
CCCCN=C(NCC)N=C(N)N |
Canonical SMILES |
CCCCN=C(NCC)N=C(N)N |
| 45086-03-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


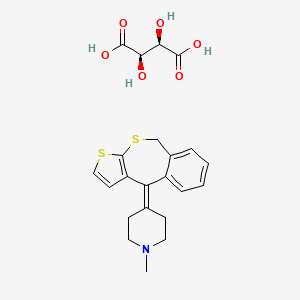
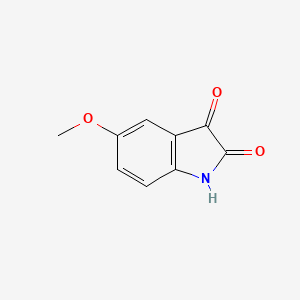
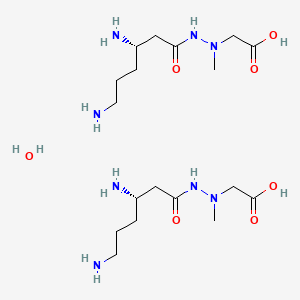
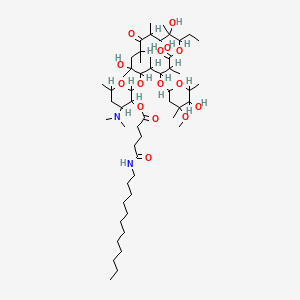
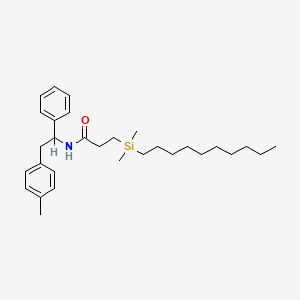
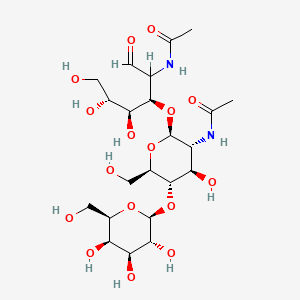
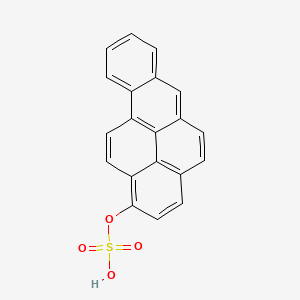
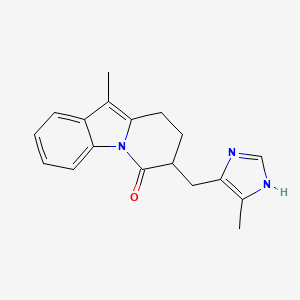


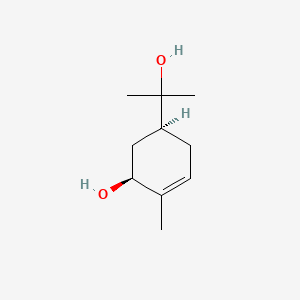
![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)
